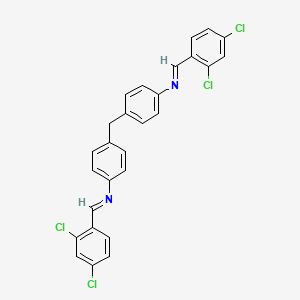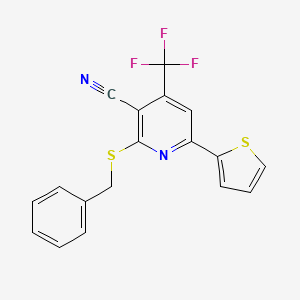
4,4'-Methylenebis(N-(2,4-dichlorobenzylidene)aniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) is a chemical compound with the molecular formula C27H18Cl4N2 and a molecular weight of 512.27 g/mol . This compound is known for its unique structure, which includes two benzylidene aniline groups connected by a methylene bridge, each substituted with two chlorine atoms at the 2 and 4 positions .
Métodos De Preparación
The synthesis of 4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4,4’-methylenedianiline . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent .
Análisis De Reacciones Químicas
4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups, resulting in the formation of 4,4’-methylenebis(2,4-dichloroaniline).
Aplicaciones Científicas De Investigación
4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic enzymes .
Comparación Con Compuestos Similares
4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) can be compared with other similar compounds, such as:
4,4’-Methylenebis(2-chloroaniline): This compound has similar structural features but lacks the benzylidene groups.
4,4’-Methylenebis(N,N-dimethylaniline): This compound has dimethylamino groups instead of benzylidene groups.
4,4’-Methylenebis(N-(4-methoxybenzylidene)aniline): This compound has methoxy groups instead of chlorine atoms.
Each of these compounds has unique properties and applications, making 4,4’-Methylenebis(N-(2,4-dichlorobenzylidene)aniline) distinct in its specific uses and effects.
Propiedades
Fórmula molecular |
C27H18Cl4N2 |
|---|---|
Peso molecular |
512.2 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-N-[4-[[4-[(2,4-dichlorophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine |
InChI |
InChI=1S/C27H18Cl4N2/c28-22-7-5-20(26(30)14-22)16-32-24-9-1-18(2-10-24)13-19-3-11-25(12-4-19)33-17-21-6-8-23(29)15-27(21)31/h1-12,14-17H,13H2 |
Clave InChI |
OEMOMICZCMIBCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=C(C=C(C=C3)Cl)Cl)N=CC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11560129.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11560132.png)
![5-amino-3-[(E)-1-cyano-2-phenylethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11560134.png)
![N-(4-{N'-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]hydrazinesulfonyl}phenyl)acetamide](/img/structure/B11560136.png)
![propan-2-yl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11560138.png)
![4-(dimethylamino)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B11560141.png)
![3-Nitro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11560150.png)
![2-(2,4-Dichlorophenoxy)-N'-[(E)-[5-(3,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11560165.png)
![2-(dimethylamino)ethyl N-[4-({[2-(dimethylamino)ethoxy]carbonyl}amino)butyl]carbamate](/img/structure/B11560169.png)

![N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11560191.png)
![1-(Adamantane-1-carbonyl)-2-(2,4-dichlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile](/img/structure/B11560197.png)
![N-({N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11560201.png)

